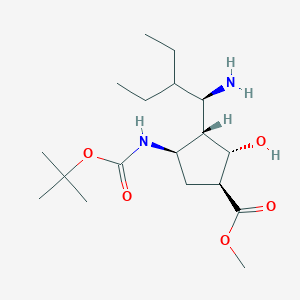

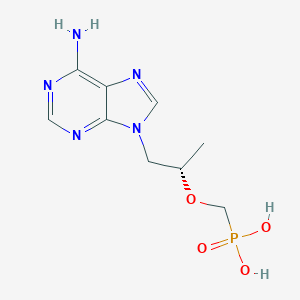

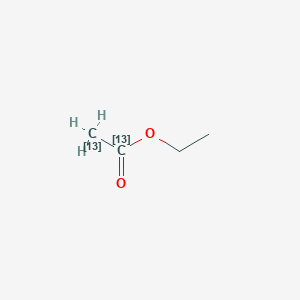

(1s,2s,3s,4r)-Methyl 3-((r)-1-amino-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cyclopentane derivatives, closely related to the compound , often involves stereocontrolled transformations and cyclization reactions. For example, studies have demonstrated the stereocontrolled transformation of nitrohexofuranoses into cyclopentylamines, which is a novel strategy based on intramolecular cyclization leading to 2-oxabicyclo[2.2.1]heptane derivatives. This approach exemplifies the type of synthetic strategy that could be applicable to our compound, showcasing the importance of stereochemistry in synthesizing complex molecules (Estévez et al., 2010).

Molecular Structure Analysis

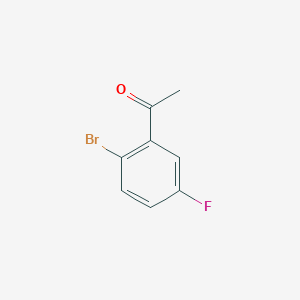

The molecular structure of such compounds is characterized by multiple chiral centers and functional groups, including amino, hydroxy, and carboxylate moieties. The precise 3D arrangement of these groups significantly affects the molecule's reactivity and interaction with biological targets. Techniques such as X-ray crystallography provide insights into the molecule's conformation and stereochemistry, crucial for understanding its chemical behavior and potential applications (Bryndal & Lis, 2007).

Chemical Reactions and Properties

Cyclopentane derivatives undergo a variety of chemical reactions, including alkylation, hydroxylation, and acylation, which are instrumental in further modifying the molecule's structure and enhancing its functional capabilities. The selectivity and efficiency of these reactions are pivotal for the successful synthesis of target molecules. For instance, the directed hydrogenation of enantiopure cyclopentene carboxylic acid esters showcases the ability to achieve specific configurations and functionalities through carefully designed synthetic steps (Smith et al., 2001).

Applications De Recherche Scientifique

Chemistry and Pharmacology of Stereoisomers

Stereoisomers, such as those in the ohmefentanyl family, show considerable variance in their biological properties, highlighting the importance of stereochemistry in drug design and pharmacological studies. The detailed exploration of these isomers has shed light on their interactions with opioid receptors, offering insights into ligand-receptor binding mechanisms, potency, efficacy, and intrinsic efficacy. Such studies underscore the potential of stereochemistry in developing more refined pharmacophores for targeting specific receptors (Brine et al., 1997).

Biodegradation and Environmental Fate

The biodegradation and environmental fate of organic compounds, including ethers like ethyl tert-butyl ether (ETBE), have been extensively studied. Microorganisms capable of degrading these compounds through various pathways have been identified, indicating the potential for bioremediation strategies in mitigating environmental pollution. Such research is crucial for understanding the ecological impact of chemical substances and developing methods for their degradation (Thornton et al., 2020).

Drug Metabolism

The metabolic fate of pharmaceuticals, exemplified by the study of amitriptyline, nortriptyline, and their metabolites, provides critical insights into how drugs are processed in the body. These studies inform drug design by highlighting the importance of metabolic pathways in drug efficacy and safety, offering a framework that could be applied to similar compounds (Breyer‐Pfaff, 2004).

Catalytic Kinetic Resolution

The catalytic non-enzymatic kinetic resolution of racemic mixtures into enantiomerically pure compounds is a pivotal technique in asymmetric synthesis, highlighting the role of chiral catalysts. This approach, relevant for the synthesis of complex molecules, underscores the importance of chirality in pharmaceutical chemistry and could be directly relevant to the synthesis and study of your compound (Pellissier, 2011).

Safety And Hazards

The safety data sheet for this compound indicates that it is intended for research use only and is not for medicinal or household use . In case of exposure, the recommended first aid measures include moving the victim to fresh air if inhaled, washing off with soap and water if it comes into contact with skin, rinsing with pure water for at least 15 minutes if it comes into contact with eyes, and rinsing the mouth with water if ingested .

Propriétés

IUPAC Name |

methyl (1S,2S,3S,4R)-3-[(1R)-1-amino-2-ethylbutyl]-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2O5/c1-7-10(8-2)14(19)13-12(20-17(23)25-18(3,4)5)9-11(15(13)21)16(22)24-6/h10-15,21H,7-9,19H2,1-6H3,(H,20,23)/t11-,12+,13+,14+,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECXLAHYOAZIGA-NJVJYBDUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C1C(CC(C1O)C(=O)OC)NC(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)[C@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)OC)NC(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460360 |

Source

|

| Record name | Methyl (1S,2S,3S,4R)-3-(1-amino-2-ethylbutyl)-4-[(tert-butoxycarbonyl)amino]-2-hydroxycyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1s,2s,3s,4r)-Methyl 3-((r)-1-amino-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate | |

CAS RN |

316173-29-2 |

Source

|

| Record name | Methyl (1S,2S,3S,4R)-3-(1-amino-2-ethylbutyl)-4-[(tert-butoxycarbonyl)amino]-2-hydroxycyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate](/img/structure/B41418.png)

![(3aR,4R,5R,6aS)-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde](/img/structure/B41419.png)